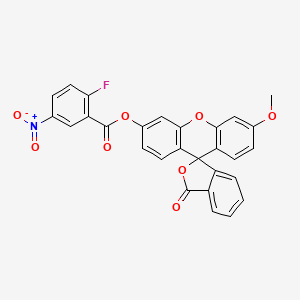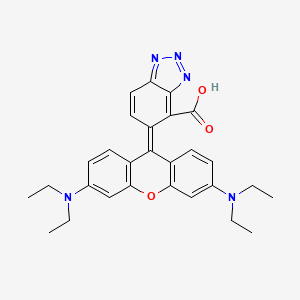
5,7-Dihydroxytryptamine hydrobromide; min. 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dihydroxytryptamine hydrobromide (5,7-DHT) is a synthetic derivative of the neurotransmitter serotonin (5-hydroxytryptamine). It is a potent agonist of the 5-HT2A receptor and has been used in a wide range of scientific research applications. It is a widely used compound in laboratory experiments due to its high purity, reliable availability, and low cost.
科学的研究の応用
5,7-Dihydroxytryptamine hydrobromide; min. 95% has been used in a wide range of scientific research applications. It has been used to study the physiology and biochemistry of the 5-HT2A receptor, as well as its role in the body’s response to stress and anxiety. It has also been used to investigate the effects of drugs on the 5-HT2A receptor, and to study the role of serotonin in mood and behavior. In addition, it has been used to study the effects of 5-HT2A receptor activation on the cardiovascular system.
作用機序
5,7-Dihydroxytryptamine hydrobromide; min. 95% binds to the 5-HT2A receptor, which is a serotonin receptor found in the central and peripheral nervous systems. It activates the receptor, resulting in the opening of ion channels and the release of second messengers, such as cyclic AMP and calcium. These second messengers then trigger a cascade of biochemical and physiological responses, resulting in the desired effects.
Biochemical and Physiological Effects
The activation of the 5-HT2A receptor by 5,7-Dihydroxytryptamine hydrobromide; min. 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of norepinephrine, as well as to increase the production of cyclic AMP and calcium. It has also been shown to increase the activity of certain enzymes, such as phospholipase C and protein kinase C. In addition, it has been shown to increase the release of glutamate and aspartate, which are important neurotransmitters in the brain.
実験室実験の利点と制限
The use of 5,7-Dihydroxytryptamine hydrobromide; min. 95% in laboratory experiments has several advantages. It is available in high purity and is relatively inexpensive, making it an ideal choice for research studies. In addition, it is a potent agonist of the 5-HT2A receptor, making it suitable for a wide range of research applications. The main limitation of 5,7-Dihydroxytryptamine hydrobromide; min. 95% is that it is not suitable for long-term studies, as its effects are short-lived.
将来の方向性
The use of 5,7-Dihydroxytryptamine hydrobromide; min. 95% in scientific research will likely continue to expand in the future. It has already been used in a wide range of studies, and its potential applications are only beginning to be explored. Future research may focus on the role of 5-HT2A receptor activation in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. In addition, it may be used to study the effects of drugs on the 5-HT2A receptor, as well as its role in the body’s response to stress and anxiety. Finally, it may be used to investigate the effects of 5-HT2A receptor activation on the cardiovascular system.
合成法
The synthesis of 5,7-Dihydroxytryptamine hydrobromide; min. 95% is relatively simple and can be accomplished in a few steps. The first step involves the reaction of 5-hydroxytryptamine with bromine to yield 5-bromo-tryptamine. This is then reacted with sodium hydroxide to form 5,7-dihydroxytryptamine. Finally, the product is precipitated and purified using a recrystallization process.
特性
IUPAC Name |
2-(5,7-dihydroxy-1H-indol-3-yl)ethylazanium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.BrH/c11-2-1-6-5-12-10-8(6)3-7(13)4-9(10)14;/h3-5,12-14H,1-2,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRZGCBQKAJSBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CC[NH3+])O)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,7-dihydroxy-1H-indol-3-yl)ethylazanium;bromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S)-(-)-3,4-Dihydro-3-(i-propyl)-2-phenyl-2H-pyrimido[2,1-b]benzothiazole, min. 98% HyperBTM](/img/structure/B6309048.png)
![(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6309060.png)
![1,2-Dihydrobenzo[c]azepin-3-one](/img/structure/B6309066.png)
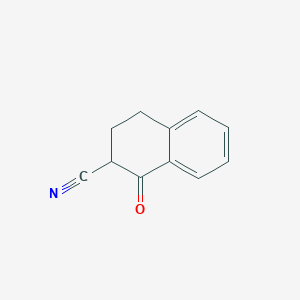
![5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B6309078.png)
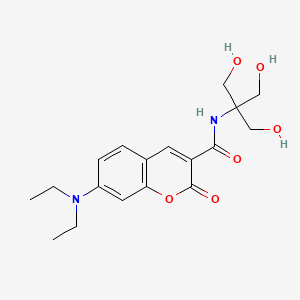
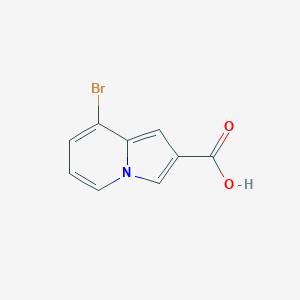
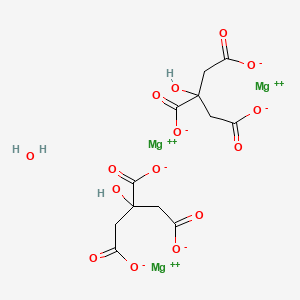
![7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6309110.png)

